3-Chloro-2-fluoroaniline is an aromatic amine characterized by the presence of both chlorine and fluorine substituents on the benzene ring. Its chemical formula is C₆H₅ClFN, and it has a molecular weight of 145.56 g/mol. The compound features a chloro group at the meta position (3) and a fluoro group at the ortho position (2) relative to the amino group (NH₂) on the benzene ring. This structural configuration contributes to its unique chemical properties and reactivity.
Research indicates that 3-chloro-2-fluoroaniline exhibits biological activity, particularly in relation to its potential toxicity. It is classified as harmful if swallowed and toxic upon skin contact. Additionally, it may cause respiratory irritation and serious eye damage . Its biological effects are primarily attributed to its structure as a halogenated aromatic amine, which can interact with biological systems in various ways.
The synthesis of 3-chloro-2-fluoroaniline can be achieved through several methods:
These synthesis routes highlight the compound's accessibility in laboratory settings.
3-Chloro-2-fluoroaniline finds applications in various fields:
Studies on 3-chloro-2-fluoroaniline interactions focus on its reactivity with biomolecules, particularly proteins and nucleic acids. Its halogenated nature allows it to form covalent bonds with nucleophilic sites within these biomolecules, potentially leading to alterations in their function or stability. Such interactions are critical for understanding its toxicity and biological effects.
Several compounds share structural similarities with 3-chloro-2-fluoroaniline, including:
These comparisons illustrate that while these compounds share similar functional groups, their unique substituents significantly influence their chemical behavior and applications.
3-Chloro-2-fluoroaniline belongs to the family of halogenated anilines, specifically characterized by the presence of both chlorine and fluorine substituents on the benzene ring bearing an amino group. The molecular formula C₆H₅ClFN indicates a substituted benzene ring with molecular weight of 145.56 grams per mole. The compound exhibits a density of 1.324 grams per milliliter at 25 degrees Celsius and maintains a boiling point of 214 degrees Celsius. The systematic structure places the amino group (-NH₂) as the primary functional group, with chlorine positioned at the 3-carbon and fluorine at the 2-carbon relative to the amino substituent.
The electronic structure of 3-chloro-2-fluoroaniline demonstrates the complex interplay between electron-donating and electron-withdrawing effects. The amino group serves as a strong electron-donating substituent through resonance, while both halogen atoms exhibit electron-withdrawing properties through inductive effects. Fluorine, being the most electronegative element, exerts a stronger electron-withdrawing influence compared to chlorine, creating an asymmetric electronic distribution around the aromatic ring. This electronic configuration influences the compound's reactivity patterns and makes it particularly suitable for specific synthetic transformations in organic chemistry.
The compound exists as a clear liquid at room temperature, with coloration ranging from colorless to brown depending on purity and storage conditions. The refractive index of 1.563 reflects the compound's optical properties, which are influenced by the polarizability of the halogen substituents. The specific gravity of 1.34 indicates a density greater than water, consistent with the presence of heavy halogen atoms in the molecular structure.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₅ClFN | |
Molecular Weight | 145.56 g/mol | |
Density | 1.324 g/mL at 25°C | |
Boiling Point | 214°C | |
Refractive Index | 1.563 | |
Flash Point | 230°F | |
Specific Gravity | 1.34 |
The development of halogenated anilines traces its origins to the revolutionary discoveries in aniline chemistry during the mid-19th century. Aniline itself was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, initially termed "Crystallin". Subsequently, Friedlieb Runge in 1834 isolated a similar substance from coal tar, which he named "kyanol" or "cyanol" due to its characteristic blue coloration when treated with chloride of lime. The systematic understanding of these compounds advanced significantly when Carl Julius Fritzsche in 1840 treated indigo with caustic potash, obtaining an oil he designated as "aniline" after the indigo-yielding plant anil.
The recognition that these various isolated compounds were identical came through the work of August Wilhelm von Hofmann in 1843, who established the unified identity of these substances under the collective term "phenylamine" or "aniline". This foundational work laid the groundwork for the systematic investigation of aniline derivatives, including halogenated variants. The synthetic dye industry, initiated by William Henry Perkin's discovery of mauveine in 1856, created substantial demand for diverse aniline derivatives, including halogenated forms.
Halogenated anilines gained particular significance during the expansion of the German chemical industry in the late 19th century. The establishment of Badische Anilin- und Soda-Fabrik, now known as BASF, exemplified the industrial importance of aniline derivatives. The systematic exploration of halogenated anilines revealed their potential as intermediates for more complex synthetic transformations, particularly in the development of advanced dyes and pharmaceuticals. The unique electronic properties imparted by halogen substitution made these compounds valuable building blocks for creating materials with specific optical and chemical properties.
Recent research has expanded the understanding of halogenated anilines beyond synthetic applications to include their occurrence as natural products. Studies have identified halogenated anilines, including tribromoaniline and trichloroaniline derivatives, as natural products biosynthesized by marine microorganisms. This discovery represents a paradigm shift in the understanding of halogenated aromatic compounds, which were previously considered exclusively synthetic in origin. The biosynthetic pathways leading to these compounds involve complex enzymatic processes that demonstrate nature's ability to incorporate halogens into aromatic ring systems.
3-Chloro-2-fluoroaniline occupies a crucial position in synthetic organic chemistry due to its unique combination of electronic and steric properties. The compound serves as a versatile building block for pharmaceutical development, particularly in the synthesis of anticancer agents and antibiotics. The specific positioning of chlorine and fluorine substituents creates distinct reactivity patterns that enable selective chemical transformations not readily achievable with other aniline derivatives. The electron-withdrawing effects of the halogen substituents modulate the nucleophilicity of the amino group while simultaneously activating specific positions on the aromatic ring for electrophilic substitution reactions.
Industrial applications of 3-chloro-2-fluoroaniline extend into agricultural chemical formulation, where it functions as an intermediate in herbicide and fungicide synthesis. The compound's structural features contribute to the development of agrochemicals with enhanced efficacy and reduced environmental persistence. The fluorine substituent, in particular, imparts metabolic stability to resulting compounds, a property highly valued in pharmaceutical and agricultural applications. The chlorine substituent provides additional sites for further functionalization, enabling the construction of more complex molecular architectures.
The compound demonstrates significant utility in materials science applications, particularly in the development of specialty polymers and advanced coatings. The halogen substituents influence polymer properties by affecting intermolecular interactions and thermal stability. Research applications utilize 3-chloro-2-fluoroaniline as a synthetic building block for exploring novel chemical transformations and developing new methodologies in organic synthesis. The compound's accessibility and well-defined reactivity make it an ideal substrate for investigating halogen-specific reaction mechanisms and developing new synthetic protocols.
Synthetic methodologies for preparing 3-chloro-2-fluoroaniline have been developed through multiple approaches. One established route involves the fluorination of 2,3-dichloronitrobenzene followed by reduction of the nitro group. This multi-step synthesis employs dimethylformamide and potassium fluoride at elevated temperatures for the fluorination step, followed by iron-mediated reduction to generate the desired aniline. Alternative synthetic approaches utilize nucleophilic aromatic substitution reactions and various rearrangement processes to access halogenated aniline derivatives.
The systematic nomenclature of 3-chloro-2-fluoroaniline follows International Union of Pure and Applied Chemistry guidelines, designating the amino group as the principal functional group with halogen substituents numbered according to their positions relative to the amino group. The compound is officially designated as "benzenamine, 3-chloro-2-fluoro-" in Chemical Abstracts Service nomenclature, reflecting its classification as a substituted benzenamine. The numerical prefix system clearly indicates the specific positions of halogen substitution, with chlorine at position 3 and fluorine at position 2 relative to the amino group at position 1.
Chemical identification systems utilize multiple complementary approaches to uniquely characterize 3-chloro-2-fluoroaniline. The Chemical Abstracts Service registry number 2106-04-9 provides a unique numerical identifier that facilitates database searches and regulatory tracking. The Simplified Molecular Input Line Entry System representation "Nc1cccc(Cl)c1F" encodes the molecular structure in a machine-readable format that enables computational analysis and structure-based searching. The International Chemical Identifier system provides additional structural encoding through the InChI string "1S/C6H5ClFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2" and corresponding InChI key "XWBTZHDDWRNOQH-UHFFFAOYSA-N".
Regulatory identification systems recognize 3-chloro-2-fluoroaniline under various international frameworks. The European Community number 218-283-6 facilitates identification within European Union chemical regulations. The compound appears in multiple chemical inventories, including the Toxic Substances Control Act inventory in the United States, though with inactive status. International chemical inventories, including those maintained by Canada, Europe, Japan, and other regulatory authorities, contain entries for this compound under various classification systems.
The compound's classification within broader chemical categories reflects its structural and functional characteristics. As a member of the halogenated aniline family, it shares common reactivity patterns with related compounds while exhibiting unique properties arising from its specific substitution pattern. The presence of both electron-withdrawing halogen substituents distinguishes it from simple aniline derivatives and places it in the specialized category of polyhalogenated aromatic amines. This classification has implications for synthetic applications, regulatory considerations, and research applications in both academic and industrial settings.
3-Chloro-2-fluoroaniline is an aromatic amine compound with the molecular formula C₆H₅ClFN [1] [2] [3]. The compound has a molecular weight of 145.56 grams per mole, which has been consistently reported across multiple chemical databases and suppliers [1] [2] [3] [4]. This molecular weight reflects the presence of six carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, and one nitrogen atom in the molecular structure [5].
The compound is registered under Chemical Abstracts Service number 2106-04-9 [1] [2] [3] [4] and has the MDL number MFCD00069415 [1] [3] [5]. The European Inventory of Existing Commercial Chemical Substances number is 218-283-6 [3].
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₅ClFN | [1] [2] [3] |
Molecular Weight | 145.56 g/mol | [1] [2] [3] [4] |
CAS Number | 2106-04-9 | [1] [2] [3] [4] |
MDL Number | MFCD00069415 | [1] [3] [5] |
EINECS Number | 218-283-6 | [3] |
3-Chloro-2-fluoroaniline exhibits a substituted benzene ring structure with an amino group at the first position, a fluorine atom at the second position, and a chlorine atom at the third position [2] [4]. The compound has the SMILES notation NC1=CC=CC(Cl)=C1F and the InChI Key XWBTZHDDWRNOQH-UHFFFAOYSA-N [2] [4].
The molecular structure shows achiral stereochemistry with zero defined stereocenters and no E/Z centers [6]. The compound carries no formal charge and exhibits no optical activity [6]. Like other aniline derivatives, the amino group maintains partial conjugation with the aromatic ring system, resulting in a slightly pyramidalized nitrogen atom with hybridization between sp³ and sp² character [7].
While specific bond angle and length data for 3-Chloro-2-fluoroaniline are not directly available in the literature, related structural studies provide insight into the molecular geometry. Research on similar chlorofluoroaniline derivatives indicates that the electron-withdrawing effects of both chlorine and fluorine substituents influence the bond characteristics of the aromatic ring [8].
In analogous substituted aniline compounds, the Carbon-Nitrogen bond length typically ranges from 1.34 to 1.44 Ångströms, depending on the nature and position of substituents [9]. The presence of electron-withdrawing groups like chlorine and fluorine generally results in shortened Carbon-Nitrogen bonds due to reduced electron density [8]. Studies on related compounds show that fluorine substituents can cause bond length variations, with Carbon-Chlorine bonds typically measuring around 1.720 Ångströms in similar aromatic systems [8].
3-Chloro-2-fluoroaniline has a boiling point ranging from 214 to 218.6 degrees Celsius at standard atmospheric pressure [1] [3] [4] [10] [11]. Under reduced pressure conditions, the compound boils at 99 degrees Celsius at 14 millimeters of mercury [12] [13]. This variation in boiling point with pressure follows the Clausius-Clapeyron relationship typical for organic compounds [14].
The melting point of 3-Chloro-2-fluoroaniline has not been consistently reported in available literature sources, with many databases indicating that this data is not available [11] [15] [12]. This absence of melting point data may be attributed to the compound's liquid state under standard conditions and potential decomposition issues during crystallization attempts [14].
Property | Value | Conditions | Source |
---|---|---|---|
Boiling Point | 214-218.6°C | 760 mmHg | [1] [3] [4] [10] |
Boiling Point | 99°C | 14 mmHg | [12] [13] |
Melting Point | Not available | - | [11] [15] [12] |
The enthalpy of vaporization for 3-Chloro-2-fluoroaniline has been reported as 42.561 kilojoules per mole at its boiling point of approximately 487.15 Kelvin [10]. This value is consistent with the thermodynamic behavior expected for substituted aniline derivatives, which typically exhibit moderate to high enthalpies of vaporization due to intermolecular hydrogen bonding and dipole-dipole interactions [16] [17].
Comparative studies on fluoroaniline isomers have shown that the position and nature of halogen substituents significantly influence vaporization enthalpies [16]. The presence of both chlorine and fluorine substituents in 3-Chloro-2-fluoroaniline affects the molecular polarity and intermolecular forces, contributing to the observed enthalpy of vaporization value [17].
Specific heat capacity data for 3-Chloro-2-fluoroaniline are not available in the current literature [12]. However, computational studies on related halogenated aniline compounds suggest that heat capacities for such molecules typically range from 150 to 200 Joules per mole per Kelvin in the liquid phase [18]. The presence of heavy atoms like chlorine and fluorine generally increases the heat capacity due to additional vibrational modes [19].
Theoretical calculations based on group contribution methods would predict heat capacity values similar to other disubstituted anilines, but experimental verification of these values remains necessary for accurate thermodynamic modeling [18] [19].
3-Chloro-2-fluoroaniline exists as a liquid under standard temperature and pressure conditions [13] [14]. The compound appears as a colorless to brown clear liquid, with the color variation potentially attributed to the purity level and exposure to air or light [2] [4] [13]. The liquid nature of this compound at room temperature is consistent with its molecular weight and the influence of halogen substituents on intermolecular interactions [14].
The physical state remains stable under normal storage conditions, though the compound may require storage under inert atmosphere to prevent oxidation or color changes [13]. Temperature-dependent phase behavior shows that the compound maintains its liquid state across a wide temperature range due to its relatively high boiling point [14].
The refractive index of 3-Chloro-2-fluoroaniline has been measured at values ranging from 1.56 to 1.564 at 20 degrees Celsius [1] [20] [21] [13]. This relatively high refractive index is characteristic of aromatic compounds containing halogen substituents, which increase the polarizability of the molecule [20].
The molecular refractive power has been calculated as 35.68 milliliters per mole, which correlates well with the observed refractive index values [20]. This property is useful for identification and purity assessment of the compound in analytical applications [13].
Property | Value | Temperature | Source |
---|---|---|---|
Refractive Index | 1.56-1.564 | 20°C | [1] [20] [21] [13] |
Molecular Refractive Power | 35.68 mL/mol | 20°C | [20] |
Detailed optical properties beyond refractive index are limited in the available literature for 3-Chloro-2-fluoroaniline [22] [12]. The compound shows no optical activity due to its achiral nature [6]. Studies on related chlorofluoroaniline derivatives have investigated linear and nonlinear optical properties, suggesting potential applications in optical limiting systems [22].
The UV-visible absorption characteristics would be expected to show typical aniline-like behavior with modifications due to halogen substitution, but specific spectroscopic data are not readily available in current literature sources [22] [12].
Solubility data for 3-Chloro-2-fluoroaniline in water are not available in current literature sources [12]. This lack of water solubility data suggests that the compound may have limited aqueous solubility, which is typical for halogenated aromatic amines [23] [24].
The logarithm of the partition coefficient (LogP) has been reported as 2.64250, indicating moderate lipophilicity [4]. This value suggests that the compound would preferentially partition into organic phases over aqueous phases, consistent with its aromatic structure and halogen substituents [4].
Related compounds in the chlorofluoroaniline family show variable solubility patterns depending on the position and number of halogen substituents [23] [25]. The specific solubility behavior of 3-Chloro-2-fluoroaniline in various organic solvents requires further experimental investigation [12].
The density of 3-Chloro-2-fluoroaniline ranges from 1.324 to 1.349 grams per milliliter at 25 degrees Celsius [1] [3] [4] [10] [13]. The specific gravity has been consistently reported as 1.34 at 20 degrees Celsius relative to water [10] [13]. These values indicate that the compound is significantly denser than water, which is expected due to the presence of chlorine and fluorine atoms [26].
The molar volume can be calculated as approximately 109.9 milliliters per mole based on the molecular weight and density values [20]. This molar volume is consistent with the molecular structure and the space occupied by the halogen substituents [27] [26].
Property | Value | Temperature | Source |
---|---|---|---|
Density | 1.324-1.349 g/mL | 25°C | [1] [3] [4] [10] [13] |
Specific Gravity | 1.34 | 20°C | [10] [13] |
Molar Volume | 109.9 mL/mol | 20°C | [20] |
Corrosive;Acute Toxic;Irritant